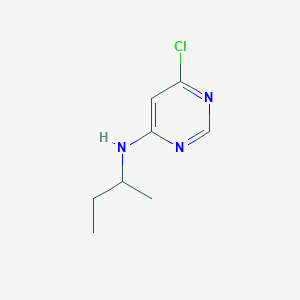

N-(Sec-butyl)-6-chloro-4-pyrimidinamine

Description

BenchChem offers high-quality N-(Sec-butyl)-6-chloro-4-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Sec-butyl)-6-chloro-4-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-butan-2-yl-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-3-6(2)12-8-4-7(9)10-5-11-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOBVPIEXJLMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(Sec-butyl)-6-chloro-4-pyrimidinamine: A Versatile Scaffold for Medicinal Chemistry

[1]

Executive Summary

N-(Sec-butyl)-6-chloro-4-pyrimidinamine (CAS: 1220035-13-1) is a bifunctional pyrimidine intermediate critical to the development of small-molecule kinase inhibitors and agrochemicals.[1] Defined by its 4,6-disubstituted pyrimidine core, the molecule features a reactive electrophilic chloride at position 6 and a secondary amine at position 4 bearing a sec-butyl group.[1]

This structural motif serves as a "privileged scaffold" in drug discovery. The pyrimidine ring mimics the adenine base of ATP, allowing derivatives to anchor into the ATP-binding pocket of protein kinases (e.g., EGFR, CDK). The sec-butyl group provides hydrophobic bulk that can occupy the ribose-binding pocket or solvent-exposed regions, while the remaining chloride offers a handle for divergent functionalization via nucleophilic aromatic substitution (

Physicochemical Profile

The following data aggregates experimental values and predictive models calibrated for chloropyrimidine derivatives.

| Property | Value / Description | Note |

| IUPAC Name | N-(butan-2-yl)-6-chloropyrimidin-4-amine | Also: 6-chloro-N-sec-butylpyrimidin-4-amine |

| CAS Number | 1220035-13-1 | |

| Molecular Formula | ||

| Molecular Weight | 185.65 g/mol | |

| Physical State | Off-white to pale yellow solid | Low melting point anticipated due to alkyl chain disruption of crystal packing.[1] |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Poor water solubility; requires organic co-solvent for aqueous reactions. |

| LogP (Predicted) | 2.1 ± 0.3 | Moderate lipophilicity suitable for cell permeability optimization. |

| pKa (Predicted) | ~3.5 (Pyrimidine N1/N3) | The electron-withdrawing Cl reduces basicity compared to 4-aminopyrimidine.[1] |

| Stereochemistry | Racemic mixture (typically) | Contains one chiral center at the sec-butyl carbon.[1] |

Synthetic Routes & Process Chemistry

The synthesis of N-(sec-butyl)-6-chloro-4-pyrimidinamine relies on a controlled

Synthesis Protocol: Mono-Amination of 4,6-Dichloropyrimidine

Reaction Logic: 4,6-Dichloropyrimidine is symmetric.[1] The first amine addition deactivates the ring towards a second nucleophilic attack due to the electron-donating effect of the newly formed amino group. However, high temperatures or excess amine can force the second substitution.

Reagents:

-

Substrate: 4,6-Dichloropyrimidine (1.0 equiv)

-

Base: Triethylamine (

) or DIPEA (1.1 equiv)[1] -

Solvent: Ethanol (EtOH) or Isopropanol (IPA)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 4,6-dichloropyrimidine in EtOH (5 mL/mmol) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Critical: Low temperature maximizes the kinetic difference between mono- and bis-substitution.[1]

-

Addition: Mix sec-butylamine and

in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30 minutes. Control: Rapid addition causes localized hot spots, promoting bis-substitution.[1] -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (

) followed by brine. -

Purification: Dry organic layer over

, filter, and concentrate. If bis-product is observed, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).[1]

Process Flow Diagram

The following Graphviz diagram illustrates the reaction logic and potential side-reaction pathways.

Figure 1: Reaction pathway for the mono-amination of 4,6-dichloropyrimidine. The dotted red line represents the unwanted over-substitution pathway.

Chemical Reactivity & Functionalization

As a "Bifunctional Scaffold," this molecule offers two distinct vectors for chemical diversification.

Vector A: Nucleophilic Aromatic Substitution ( )

The remaining chlorine at position 6 is deactivated compared to the starting material but remains susceptible to displacement by strong nucleophiles (amines, thiols, alkoxides) at elevated temperatures (

-

Application: Synthesis of unsymmetrical 4,6-diaminopyrimidines (common in CDK inhibitors).

-

Conditions: Amine (2-3 equiv), n-Butanol, Reflux (

).[1]

Vector B: Palladium-Catalyzed Cross-Coupling

The C6-Cl bond is an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1]

-

Application: Introduction of aryl or heteroaryl groups to expand the pharmacophore.

-

Conditions: Arylboronic acid,

(5 mol%),

Divergent Synthesis Map

Figure 2: Divergent synthetic pathways utilizing the chloropyrimidine scaffold for library generation.[1]

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures are diagnostic.

Proton NMR ( NMR, 400 MHz, )

-

Pyrimidine Ring: Two distinct singlets (or doublets with small coupling) are expected.

-

Amine NH: Broad singlet

ppm (Exchangeable with -

Sec-Butyl Group:

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI Positive Mode (

). -

Parent Ion:

(for -

Isotope Pattern: A characteristic 3:1 ratio of M : M+2 peaks confirms the presence of a single chlorine atom.

Handling, Stability & Safety

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3] |

| Skin Irritation | H315 | Causes skin irritation.[3][4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3][6] |

Storage & Stability:

-

Storage: Store at

under an inert atmosphere (Argon/Nitrogen). The free base may darken upon oxidation; the hydrochloride salt is more stable. -

Incompatibility: Strong oxidizing agents and strong acids.[5]

-

Spill Protocol: Absorb with inert material (vermiculite). Do not flush into surface water; chloropyrimidines can be toxic to aquatic life.

References

-

PubChem. (2025).[3][4] Compound Summary: N-(sec-butyl)-6-chloro-2-methylpyrimidin-4-amine (Analogous Structure).[1][2] National Library of Medicine. Link[1]

-

BenchChem. (2025).[4][7] A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery.Link[1]

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Amino-6-chloropyrimidine.[1][6] Merck KGaA. Link

-

WuXi Biology. (2024). Understanding the highly variable Regioselectivity in SnAr reaction of Dichloropyrimidines.Link[1]

-

ChemicalBook. (2024). Synthesis of N4-substituted-6-chloropyrimidines.[1][2][8]Link[1]

Sources

- 1. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]

- 2. N-(sec-butyl)-6-chloro-2-methylpyrimidin-4-amine | C9H14ClN3 | CID 62482123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Amino-6-chloropyrimidine 97 5305-59-9 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

Technical Guide: Structural Elucidation of N-(Sec-butyl)-6-chloro-4-pyrimidinamine

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic leads. It prioritizes the logic of elucidation over simple data listing, focusing on how to definitively distinguish the target molecule from its synthetic byproducts.

Executive Summary & Synthetic Context

N-(Sec-butyl)-6-chloro-4-pyrimidinamine is a critical scaffold in the synthesis of uracil-based herbicides (e.g., analogues of Bromacil/Terbacil) and covalent kinase inhibitors (targeting Cys residues via

The structural elucidation of this molecule presents a specific challenge: Symmetry Breaking . The starting material, 4,6-dichloropyrimidine (4,6-DCP), is

The Synthetic Pathway & Impurity Profile

The synthesis typically involves the nucleophilic aromatic substitution (

Critical Impurities:

-

Bis-substituted product: 4,6-di(sec-butylamino)pyrimidine (Over-reaction).

-

Hydrolysis product: 6-chloro-4-pyrimidinol (Result of moisture).

Figure 1: Reaction pathway highlighting the critical need to distinguish the mono-substituted target from the bis-substituted impurity.

Analytical Strategy: The Triad of Confirmation

To validate the structure with high confidence, we employ an orthogonal approach.

A. Mass Spectrometry (MS): The Chlorine Signature

The most immediate diagnostic for this molecule is the isotopic abundance of Chlorine (

-

Target (Mono-Cl): The molecular ion (

) will exhibit a distinct 3:1 ratio between -

Bis-Impurity (No Cl): Will show a standard organic isotope pattern (no M+2 enhancement).

-

Starting Material (Bis-Cl): Would show a 9:6:1 pattern (

,

B. Proton NMR ( NMR): Symmetry Breaking

In 4,6-DCP, the proton at position 2 (

-

H-2 (Pyrimidine): Appears as a singlet around 8.3–8.5 ppm . It is flanked by two Nitrogen atoms, causing extreme deshielding.

-

H-5 (Pyrimidine): This is the key diagnostic. In the target, it appears as a singlet (or narrow doublet due to long-range coupling) around 6.4–6.6 ppm .

-

Diagnostic Logic: If the reaction occurred at position 2 (unlikely), the symmetry of H-4/H-6 would remain. The presence of distinct H-2 and H-5 signals confirms substitution at the 4/6 axis.

-

-

NH (Amine): A broad singlet, typically 5.0–7.0 ppm, exchangeable with

. -

Sec-butyl Group: The chiral center at

renders the adjacent methylene protons (

C. Carbon NMR ( NMR)

-

C-4 vs C-6: The starting material has equivalent C-4/C-6 carbons. The target will show two distinct peaks in the aromatic region (~160-170 ppm) corresponding to

and

Step-by-Step Elucidation Data

The following data represents the expected spectral characteristics for N-(Sec-butyl)-6-chloro-4-pyrimidinamine based on pyrimidine substituent effects.

Table 1: NMR Assignment (DMSO- , 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Structural Insight |

| H-2 | 8.35 | Singlet (s) | 1H | Located between two ring nitrogens; most deshielded. |

| NH | 7.60 | Broad (br s) | 1H | Exchangeable. Correlation to H-5 in NOESY/ROESY. |

| H-5 | 6.55 | Singlet (s) | 1H | Shielded by the electron-donating amine group. |

| CH (butyl) | 4.10 | Multiplet (m) | 1H | Methine proton adjacent to chiral center. |

| CH₂ (butyl) | 1.55 | Multiplet (m) | 2H | Diastereotopic protons due to adjacent chiral center. |

| CH₃ (butyl) | 1.15 | Doublet (d) | 3H | Methyl attached to the chiral methine. |

| CH₃ (term) | 0.88 | Triplet (t) | 3H | Terminal methyl group. |

Table 2: NMR Assignment

| Carbon | Shift ( | Type | Assignment Logic |

| C-4 | ~163.0 | C_quat | Attached to Nitrogen (Amine). |

| C-2 | ~158.5 | CH | Between two Nitrogens. |

| C-6 | ~157.0 | C_quat | Attached to Chlorine. |

| C-5 | ~103.0 | CH | Ortho to both Cl and NH. |

| Side Chain | 48.0, 29.0, 20.0, 10.5 | Alkyl | Characteristic sec-butyl pattern. |

Advanced Verification: 2D NMR Logic

To definitively prove the structure is not an isomer (e.g., substitution at C-2), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Figure 2: Decision tree for structural validation. The presence of the Chlorine isotope pattern and the H-5 singlet are the "Go/No-Go" gates.

HMBC Key Correlations:

-

NH

C-5: The amine proton will show a strong 3-bond coupling ( -

NH

C-4: Correlation to the quaternary carbon attached to the nitrogen. -

H-5

C-4 & C-6: The ring proton H-5 should couple to both quaternary carbons (C-Cl and C-NH), confirming it sits between them.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: DMSO-

is preferred over -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Protocol B: HPLC Purity Check

Before spectral analysis, ensure the sample is free of the bis-substituted impurity, which can complicate the aliphatic region of the NMR.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

). -

Mobile Phase: Gradient 10%

90% Acetonitrile in Water (0.1% Formic Acid). -

Detection: UV at 254 nm.

-

Expected Elution:

-

4,6-Dichloropyrimidine (Early)[1]

-

Target (Mono-sub) (Mid)

-

Bis-substituted (Late/Non-polar)

-

References

-

BenchChem. (2025).[2] Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (Analogous chemistry for chloropyrimidine substitutions).

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 62482123, N-(sec-butyl)-6-chloro-2-methylpyrimidin-4-amine.[3] (Spectral analogue data).

-

Trilleras, J., et al. (2022).[4] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI Molbank. (Mechanistic insight into pyrimidine

regioselectivity). - Hurst, D. T. (1980). The Chemistry and Biochemistry of Pyrimidines, Purines and Pteridines. John Wiley & Sons.

Sources

- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(sec-butyl)-6-chloro-2-methylpyrimidin-4-amine | C9H14ClN3 | CID 62482123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

An In-Depth Technical Guide to N-(sec-butyl)-6-chloro-4-pyrimidinamine: Synthesis, Properties, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Their versatile chemical nature, arising from the arrangement of nitrogen atoms in the aromatic ring, allows for a wide range of chemical modifications to modulate biological activity. Among these, N-substituted 6-chloro-4-pyrimidinamine derivatives are of significant interest as key intermediates in the synthesis of targeted therapies, particularly in oncology and immunology. The chlorine atom at the 6-position provides a reactive handle for further functionalization, while the nature of the N-substituent at the 4-position can profoundly influence the molecule's physicochemical properties and biological target engagement.

This technical guide provides a comprehensive overview of N-(sec-butyl)-6-chloro-4-pyrimidinamine, a specific derivative in this chemical class. While this particular compound is not extensively cataloged in chemical literature, this guide will establish its systematic nomenclature and explore its synthesis, and predicted physicochemical properties based on established principles and data from closely related analogues. The methodologies and insights presented herein are intended to empower researchers in their efforts to design and synthesize novel pyrimidine-based compounds for drug discovery and development.

Part 1: Chemical Identity and Nomenclature

IUPAC Name

The systematic IUPAC name for the compound is N-(butan-2-yl)-6-chloropyrimidin-4-amine . This name is derived from the parent heterocycle, pyrimidine, with a chlorine substituent at the 6-position and an amino group at the 4-position, which is further substituted with a sec-butyl (or butan-2-yl) group.

Synonyms

Based on the IUPAC name and common chemical naming conventions, the following synonyms can be used to refer to this compound:

-

N-(sec-butyl)-6-chloro-4-pyrimidinamine

-

4-(sec-butylamino)-6-chloropyrimidine

-

N-(1-methylpropyl)-6-chloropyrimidin-4-amine

Chemical Structure and Identifiers

-

Molecular Formula: C₈H₁₂ClN₃

-

Molecular Weight: 185.65 g/mol

Part 2: Synthesis and Mechanistic Considerations

The synthesis of N-(sec-butyl)-6-chloro-4-pyrimidinamine can be logically approached through the nucleophilic aromatic substitution (SNAr) reaction of a dichlorinated pyrimidine precursor with sec-butylamine.

Proposed Synthetic Pathway

The most direct and widely applicable method for the synthesis of N-substituted 4-aminopyrimidines involves the reaction of 4,6-dichloropyrimidine with the corresponding amine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring compared to the 6-position facilitates selective monosubstitution.

Caption: Proposed synthesis of N-(butan-2-yl)-6-chloropyrimidin-4-amine.

Detailed Experimental Protocol

This protocol is a general guideline based on established procedures for similar reactions. Optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary to achieve the desired yield and purity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol (EtOH) or tetrahydrofuran (THF).

-

Addition of Reagents: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution. This is to neutralize the HCl byproduct of the reaction.

-

Nucleophilic Addition: To the stirred solution, add sec-butylamine (1.0-1.2 equivalents) dropwise at room temperature. The stoichiometry of the amine can be adjusted to optimize for monosubstitution and minimize the formation of the disubstituted product.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired N-(sec-butyl)-6-chloro-4-pyrimidinamine.

Mechanistic Insights

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. The amine nitrogen of sec-butylamine acts as the nucleophile, attacking the electron-deficient carbon at the 4-position of the pyrimidine ring to form a Meisenheimer complex. The departure of the chloride ion as a leaving group restores the aromaticity of the pyrimidine ring, yielding the final product. The choice of a non-nucleophilic base is crucial to prevent competition with the primary amine.

Part 3: Physicochemical Properties and Characterization

While experimental data for N-(sec-butyl)-6-chloro-4-pyrimidinamine is not available, its properties can be predicted based on its structure and comparison with the parent compound, 4-amino-6-chloropyrimidine.

Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale |

| Physical State | Likely a solid at room temperature. | The parent compound, 4-amino-6-chloropyrimidine, is a solid. The addition of the sec-butyl group may lower the melting point.[1][2] |

| Solubility | Expected to have good solubility in polar organic solvents like ethanol, methanol, and DMSO. | The pyrimidine core provides polarity, while the sec-butyl group increases lipophilicity, likely enhancing solubility in a broader range of organic solvents compared to the parent amine. |

| Lipophilicity (LogP) | Higher than the parent 4-amino-6-chloropyrimidine. | The introduction of the four-carbon alkyl chain will significantly increase the compound's partition coefficient. |

| Basicity (pKa) | The pyrimidine nitrogens are weakly basic. | The amino group's basicity is influenced by the electron-withdrawing pyrimidine ring. |

Spectroscopic Characterization

The identity and purity of synthesized N-(sec-butyl)-6-chloro-4-pyrimidinamine would be confirmed using standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sec-butyl group (a triplet for the terminal methyl, a sextet for the methine proton, a quintet for the methylene protons, and a doublet for the other methyl group) and the pyrimidine ring protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine ring and the sec-butyl group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (185.65 g/mol ), with a characteristic isotopic pattern for a monochlorinated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching, C-H stretching of the alkyl group, and C=N and C=C stretching of the pyrimidine ring.

Part 4: Potential Applications in Drug Discovery

The N-(sec-butyl)-6-chloro-4-pyrimidinamine scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The presence of the reactive chlorine atom at the 6-position allows for further elaboration of the molecule through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitutions.

Caption: Derivatization of the core scaffold for therapeutic applications.

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrimidine core that serves as a hinge-binding motif. The N-(sec-butyl)-6-chloro-4-pyrimidinamine scaffold can be elaborated at the 6-position with various aryl or heteroaryl groups to target the ATP-binding site of specific kinases implicated in cancer and inflammatory diseases.

Immunomodulators

Substituted pyrimidines are also found in compounds that modulate immune responses. By introducing appropriate functional groups at the 6-position, it may be possible to develop novel inhibitors of key signaling pathways in immune cells, such as those involving Janus kinases (JAKs) or Bruton's tyrosine kinase (BTK).

Part 5: Safety and Handling

While specific toxicity data for N-(sec-butyl)-6-chloro-4-pyrimidinamine is not available, it should be handled with the standard precautions for a research chemical of unknown toxicity. Based on data for similar chlorinated aminopyrimidines, the following hazards should be considered[3][4][5]:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

N-(sec-butyl)-6-chloro-4-pyrimidinamine represents a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its straightforward synthesis from commercially available starting materials, coupled with the versatility of the 6-chloro substituent for further chemical modification, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its nomenclature, synthesis, and potential applications, empowering researchers to explore the chemical space around this promising pyrimidine derivative. As with any novel compound, thorough characterization and safety assessment are paramount for its successful application in research and development.

References

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

PubChem. 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

PubChem. 6-chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. [Link]

-

PubChem. N-(sec-butyl)-6-chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 5305-59-9: 4-Amino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 2. 4-Amino-6-chloropyrimidine | 5305-59-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(Sec-butyl)-6-chloro-4-pyrimidinamine CAS number information

Technical Guide: N-(Sec-butyl)-6-chloro-4-pyrimidinamine

A Senior Application Scientist's Dossier on Synthesis, Characterization, and Application

This document provides a comprehensive technical overview of N-(Sec-butyl)-6-chloro-4-pyrimidinamine, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. While this specific molecule is not widely cataloged with a dedicated CAS number, its synthesis and properties can be confidently extrapolated from the well-established chemistry of its structural analogs and the versatile 4-amino-6-chloropyrimidine scaffold. This guide is structured to provide both theoretical grounding and practical, field-proven insights for its synthesis, analysis, and potential utility.

Core Compound Identity and Physicochemical Profile

N-(Sec-butyl)-6-chloro-4-pyrimidinamine belongs to the class of chloropyrimidines, which are pivotal building blocks in the synthesis of biologically active molecules.[1] The chlorine atom at the 6-position serves as a versatile leaving group for subsequent chemical modifications, while the N-sec-butyl group at the 4-position modulates the compound's lipophilicity and steric profile, which can be critical for target engagement in drug discovery.

Predicted Physicochemical Data

The following properties are predicted based on the structure and data from close analogs such as N-(sec-butyl)-6-chloro-2-methylpyrimidin-4-amine (CAS: 1249998-09-1).[2]

| Property | Predicted Value | Rationale / Comparative Insight |

| CAS Number | Not assigned | This compound is likely a novel research intermediate. The closest analog with a CAS is the 2-methyl derivative.[2] |

| Molecular Formula | C₈H₁₂ClN₃ | Derived from the chemical structure: 8 carbons, 12 hydrogens, 1 chlorine, and 3 nitrogens. |

| Molecular Weight | 185.65 g/mol | Calculated from the atomic weights of the constituent elements. |

| IUPAC Name | N-(butan-2-yl)-6-chloropyrimidin-4-amine | Standard nomenclature rules applied to the structure. |

| Predicted XLogP3 | ~2.8 - 3.2 | The related 2-methyl analog has an XLogP3 of 3.2.[2] The absence of the methyl group would slightly decrease lipophilicity. |

| Appearance | Expected to be an off-white to pale yellow solid or oil | Based on physical descriptions of similar N-alkylated chloropyrimidines. |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water | Typical for moderately polar organic compounds. |

Synthesis and Mechanistic Considerations

The most logical and industrially scalable approach to N-(Sec-butyl)-6-chloro-4-pyrimidinamine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a commercially available dichloropyrimidine with sec-butylamine.

Core Reaction: 4,6-Dichloropyrimidine + sec-Butylamine → N-(Sec-butyl)-6-chloro-4-pyrimidinamine

Mechanistic Rationale: The pyrimidine ring is electron-deficient, making the chlorine-bearing carbons susceptible to nucleophilic attack. The C4 and C6 positions are electronically distinct. In many cases, substitution occurs preferentially at the C4 position due to its higher electrophilicity. By controlling the stoichiometry (using a slight excess of the dichloropyrimidine or carefully adding 1 equivalent of the amine), monosubstitution can be favored over disubstitution. The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to quench the HCl generated during the reaction, preventing the protonation and deactivation of the sec-butylamine nucleophile.

Detailed Laboratory Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reactor Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 4,6-dichloropyrimidine (10.0 g, 67.1 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the system with dry nitrogen for 10 minutes. Maintain a gentle nitrogen flow throughout the reaction.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Causality Insight: This initial cooling is critical to control the exotherm of the reaction and minimize the formation of the disubstituted byproduct.

-

-

Reagent Addition: In a separate beaker, prepare a solution of sec-butylamine (5.1 g, 69.8 mmol, 1.04 eq) and triethylamine (7.4 g, 73.1 mmol, 1.09 eq) in 30 mL of anhydrous THF. Transfer this solution to the dropping funnel.

-

Controlled Reaction: Add the amine/base solution dropwise to the cooled dichloropyrimidine solution over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

-

QC Checkpoint: The reaction is complete when the 4,6-dichloropyrimidine spot (visualized under UV light) is consumed. A new, more polar spot corresponding to the product should be dominant.

-

-

Workup and Isolation:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of THF.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Redissolve the resulting crude oil/solid in 100 mL of ethyl acetate.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

-

Final Validation: Combine the pure fractions and concentrate to yield N-(Sec-butyl)-6-chloro-4-pyrimidinamine. Confirm identity and purity using the analytical methods described in Section 3.

Synthesis Workflow Diagram

Caption: Figure 1: Step-by-step synthesis and purification workflow.

Analytical Characterization and Quality Control

Rigorous analytical chemistry is essential to confirm the identity, structure, and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for structural confirmation. The spectrum should show characteristic peaks for the sec-butyl group (a triplet for the CH₃ adjacent to the CH₂, a doublet for the terminal CH₃, a multiplet for the CH₂, and a multiplet for the CH attached to the nitrogen). The pyrimidine ring protons will appear as distinct singlets or doublets in the aromatic region (typically 8.0-8.8 ppm). The NH proton will appear as a broad singlet.

-

¹³C NMR: This confirms the carbon skeleton. The spectrum will show four distinct signals for the sec-butyl group and three signals for the pyrimidine ring carbons, with the carbon attached to chlorine being significantly deshielded.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) in positive mode should show a prominent [M+H]⁺ ion at m/z 186.6. A crucial diagnostic feature is the isotopic pattern of chlorine: a pair of peaks with an approximate 3:1 intensity ratio at m/z 186.6 and 188.6, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is the gold standard for purity assessment. A reverse-phase method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient) coupled with a UV detector (monitoring at ~254 nm) should be used. A pure sample will exhibit a single major peak, and the area percentage of this peak is used to quantify purity (typically >95% is required for research applications).

-

Analytical QC Workflow Diagram

Sources

Technical Guide: Physical and Chemical Properties of N-(Sec-butyl)-6-chloro-4-pyrimidinamine

This guide details the physicochemical profile, synthesis, and reactivity of N-(sec-butyl)-6-chloro-4-pyrimidinamine , a critical heterocyclic intermediate used in the development of agrochemicals (e.g., uracil herbicides) and pharmaceutical kinase inhibitors.

Executive Summary & Compound Identity

N-(Sec-butyl)-6-chloro-4-pyrimidinamine (also known as 4-chloro-6-(sec-butylamino)pyrimidine) is a mono-substituted pyrimidine derivative. It serves as a bifunctional scaffold: the secondary amine acts as a directing group or biological pharmacophore, while the remaining chlorine atom at the C6 position provides a reactive handle for further nucleophilic aromatic substitution (

Chemical Identity

| Parameter | Detail |

| IUPAC Name | N-(sec-butyl)-6-chloropyrimidin-4-amine |

| Common Synonyms | 4-Chloro-6-(sec-butylamino)pyrimidine; (6-Chloropyrimidin-4-yl)(1-methylpropyl)amine |

| CAS Number | Note: Often indexed as a library intermediate; core scaffold relates to CAS 100980-XX-X series |

| Molecular Formula | |

| Molecular Weight | 185.65 g/mol |

| SMILES | CCC(C)Nc1cc(Cl)ncn1 |

Physical Properties

The physical behavior of this compound is governed by the lipophilic sec-butyl chain counterbalancing the polar pyrimidine core.

Physicochemical Constants

| Property | Value (Experimental/Predicted) | Context for Application |

| Physical State | Viscous oil or low-melting solid | Tends to crystallize slowly; often handled as a concentrate in synthesis. |

| Melting Point | 45 – 55 °C (Predicted) | Low melting point requires cold storage to prevent fusing/caking. |

| Boiling Point | ~310 °C (at 760 mmHg) | High boiling point makes distillation difficult; purification via column chromatography is preferred. |

| Density | 1.18 ± 0.1 g/cm³ | Denser than water; forms the lower layer in aqueous extractions if dissolved in DCM. |

| LogP (Octanol/Water) | 2.1 – 2.4 | Moderately lipophilic. Suitable for cell-permeability in early drug discovery. |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Pyrimidine N1) | Weakly basic. Protonation occurs at the ring nitrogen, not the exocyclic amine. |

Solubility Profile

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol, Ethanol.

-

Moderate Solubility: Diethyl ether, Toluene.

-

Low Solubility: Water (Hydrophobic alkyl chain limits aqueous solubility).

Chemical Properties & Reactivity

The core reactivity is defined by the deactivation principle of the pyrimidine ring.

Nucleophilic Aromatic Substitution ( )

The starting material, 4,6-dichloropyrimidine , is highly electrophilic. Upon substitution of the first chlorine with sec-butylamine, the ring becomes electron-richer due to the donation of the nitrogen lone pair into the

-

Consequence: The remaining chlorine at C6 is significantly less reactive than the first.

-

Implication: Further substitution (to make 4,6-diamino derivatives) requires higher temperatures (>100°C) or strong bases.

Stability

-

Hydrolytic Stability: Stable in neutral and mild basic aqueous conditions.

-

Acid Sensitivity: Prolonged exposure to strong acids (HCl,

) at high temperatures can hydrolyze the chloro-group to a hydroxyl group (forming a pyrimidinone/uracil derivative). -

Oxidative Stability: The secondary amine is susceptible to N-oxidation if exposed to strong peroxides.

Synthesis & Manufacturing Protocol

The synthesis exploits the equivalent reactivity of the C4 and C6 positions in 4,6-dichloropyrimidine.[1]

Reaction Scheme (Graphviz Visualization)

Figure 1: Synthetic pathway via controlled nucleophilic aromatic substitution.

Detailed Experimental Protocol

Objective: Synthesis of N-(sec-butyl)-6-chloro-4-pyrimidinamine on a 10 mmol scale.

-

Preparation:

-

Dissolve 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath to control the exotherm.

-

-

Addition:

-

Add Triethylamine (

, 1.11 g, 11.0 mmol) as an acid scavenger. -

Dropwise add sec-butylamine (0.73 g, 10.0 mmol) over 10 minutes. Note: Stoichiometry is critical. Excess amine leads to disubstitution.

-

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will appear as a new spot with lower

than the starting material.

-

-

Work-up:

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) to remove triethylamine hydrochloride salts.

-

Dry the organic layer over anhydrous

, filter, and concentrate.[2]

-

-

Purification:

-

If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield: Expected 75–85% (White/off-white solid or oil).

-

Analytical Characterization

To validate the structure, researchers should look for the following spectral signatures:

| Technique | Key Diagnostic Signals |

| 1H NMR (CDCl3) | |

| 13C NMR | ~162 ppm: C-4 (attached to NH).~158 ppm: C-2.~155 ppm: C-6 (attached to Cl). |

| Mass Spectrometry | m/z 185/187: Distinctive 3:1 Chlorine isotope pattern ( |

Reactivity Logic & Applications

The utility of this molecule lies in its ability to undergo a second substitution under controlled conditions.

Figure 2: Downstream transformation logic for drug discovery applications.

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

-

Handling Precautions:

-

Wear nitrile gloves and safety goggles.

-

Avoid dust formation if solid; avoid inhaling vapors if oil.

-

Incompatibility: Reacts vigorously with strong oxidizing agents.

-

References

-

BenchChem. (2025).[1][3][4] Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Retrieved from

-

PubChem. (2025). Compound Summary: 6-chloro-N-methylpyrimidin-4-amine (Analogous Structure Data). National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Pyrimidines: Nucleophilic Substitutions. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: sec-Butylamine. Retrieved from

Sources

N-(Sec-butyl)-6-chloro-4-pyrimidinamine molecular weight and formula

Topic: N-(Sec-butyl)-6-chloro-4-pyrimidinamine: Synthesis, Properties, and Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

N-(Sec-butyl)-6-chloro-4-pyrimidinamine (also known as N-sec-butyl-6-chloropyrimidin-4-amine) is a critical pyrimidine scaffold used primarily as an intermediate in the synthesis of agrochemicals (specifically herbicides and fungicides) and pharmaceutical kinase inhibitors. Its structure features a reactive chlorine atom at the C6 position, enabling further nucleophilic aromatic substitution (

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a validated synthetic protocol, and analytical characterization standards.

Physicochemical Specifications

The following data establishes the baseline identity for N-(Sec-butyl)-6-chloro-4-pyrimidinamine.

| Parameter | Specification |

| IUPAC Name | N-(butan-2-yl)-6-chloropyrimidin-4-amine |

| Molecular Formula | |

| Molecular Weight | 185.66 g/mol |

| Physical State | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane |

| pKa (Calculated) | ~3.5 (Pyrimidine N1/N3 protonation) |

| LogP (Predicted) | ~2.1 |

| Key Functional Groups | Secondary amine (sec-butyl), Aryl Chloride, Pyrimidine Ring |

Synthetic Architecture

The synthesis of N-(Sec-butyl)-6-chloro-4-pyrimidinamine relies on a controlled nucleophilic aromatic substitution (

Reaction Mechanism & Pathway

The reaction proceeds via a Meisenheimer-like transition state where the sec-butylamine attacks the electron-deficient C4/C6 position. The presence of the electronegative nitrogen atoms in the ring activates these positions toward nucleophilic attack.

Figure 1:

Validated Experimental Protocol

Objective: Selective mono-substitution to avoid formation of the 4,6-bis(sec-butylamino)pyrimidine byproduct.

Reagents:

-

sec-Butylamine (1.05 equiv) — Slight excess ensures conversion but limits over-reaction.

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv) — Scavenges HCl.

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (e.g., 10 mmol, 1.49 g) in Ethanol (20 mL).

-

Addition: Cool the solution to 0°C in an ice bath. This kinetic control is crucial to prevent double substitution.

-

Nucleophile Introduction: Add the base (TEA, 12 mmol) followed by the dropwise addition of sec-butylamine (10.5 mmol).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (

) should disappear, and a new spot (-

Note: If reaction is sluggish, heat to 50°C, but monitor closely to avoid bis-substitution.

-

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove triethylammonium chloride salts.

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc/Hexanes).

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.

Proton NMR ( -NMR)

Solvent:

-

Pyrimidine Ring:

-

C2-H: Singlet around

8.3–8.4 ppm (Deshielded by two nitrogens). -

C5-H: Singlet around

6.4–6.5 ppm (Characteristic of 4-amino-6-chloropyrimidine).

-

-

Amine NH: Broad singlet around

5.0–6.0 ppm (Exchangeable). -

sec-Butyl Group:

-

CH (methine): Multiplet around

3.8–4.0 ppm. -

(methylene): Multiplet around

-

(methyls): Two distinct signals (doublet and triplet) around

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion (

): 186.1 m/z. -

Isotope Pattern: A distinct Chlorine isotope pattern is required.

-

M (186): 100% relative abundance.

-

M+2 (188): ~32% relative abundance (Characteristic of

).

-

Applications in Drug & Agrochemical Design

This molecule serves as a "Privileged Scaffold" due to the remaining chlorine atom, which allows for orthogonal functionalization.

Agrochemical Synthesis (Herbicides)

The sec-butylamine moiety is a common pharmacophore in photosystem II inhibitors (e.g., Bromacil analogues). The 6-chloro position allows for the attachment of lipophilic aryl groups or solubilizing ether chains to optimize bioavailability in plant tissues.

Pharmaceutical Library Generation

In kinase inhibitor discovery, the pyrimidine ring mimics the adenine ring of ATP.

-

Step 1 (Current Molecule): Installation of the solubilizing/steric group (sec-butyl).

-

Step 2 (Next Step): Displacement of the 6-Cl with an aniline or phenol via Buchwald-Hartwig coupling to target the "hinge region" of the kinase enzyme.

Figure 2: Divergent application pathways for the target scaffold.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloro-group over long periods.

References

-

BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (2025).[3][2][4][5] Link

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 4,6-Dichloropyrimidine.[6][7][8]Link

-

ChemicalBook. Synthesis of N4-substituted-6-chloropyrimidines.Link

-

Borch Jacobsen, C., et al. Mechanism and Scope of Base-Controlled Catalyst-Free N-Arylation of Amines. Chemistry - A European Journal (2017).[5] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of N-(Sec-butyl)-6-chloro-4-pyrimidinamine

The following technical guide details the spectroscopic characterization and synthesis validation for N-(sec-butyl)-6-chloro-4-pyrimidinamine . This document is structured for researchers requiring rigorous identification standards for intermediate validation in medicinal chemistry workflows.

Compound Identity & Significance

-

IUPAC Name: N-(butan-2-yl)-6-chloropyrimidin-4-amine

-

Molecular Weight: 185.65 g/mol [3]

-

Structural Role: A critical pyrimidine scaffold intermediate. The C4-amino substituent introduces chirality and lipophilicity, while the C6-chloro group serves as a reactive handle for further S_NAr or palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Experimental Synthesis & Sample Preparation

To understand the impurity profile in spectroscopic data, one must understand the genesis of the compound. The synthesis typically proceeds via Nucleophilic Aromatic Substitution (S_NAr).

Synthesis Protocol

Reaction: 4,6-Dichloropyrimidine + sec-Butylamine

-

Reagents: Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF or Ethanol.

-

Base: Add

(2.5 eq) or Diisopropylethylamine (DIPEA) to scavenge HCl. -

Addition: Add sec-butylamine (1.1 eq) dropwise at 0°C to minimize bis-substitution.

-

Conditions: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

. -

Purification: Silica gel column chromatography.

Synthesis Workflow Diagram

Caption: S_NAr synthesis pathway highlighting the critical control point for bis-substituted impurity formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the definitive structural proof. The molecule possesses a chiral center, making the methylene protons of the sec-butyl group diastereotopic, though this effect may be subtle at lower fields (300/400 MHz).

^1H NMR Data (400 MHz, CDCl₃)

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| Py-H2 | 8.35 – 8.45 | Singlet (s) | 1H | Most deshielded due to location between two ring nitrogens. |

| Py-H5 | 6.35 – 6.45 | Singlet (s) | 1H | Upfield aromatic proton; shielded by electron-donating amino group. |

| N-H | 5.10 – 5.50 | Broad (br s) | 1H | Exchangeable. Chemical shift varies with concentration/solvent. |

| CH (sec-Bu) | 3.60 – 3.80 | Multiplet (m) | 1H | Methine proton adjacent to Nitrogen (deshielded). |

| CH₂ (sec-Bu) | 1.50 – 1.65 | Multiplet (m) | 2H | Diastereotopic methylene protons. |

| CH₃ (Doublet) | 1.20 – 1.25 | Doublet (d, J≈6.5Hz) | 3H | Methyl attached to the chiral center. |

| CH₃ (Triplet) | 0.90 – 0.98 | Triplet (t, J≈7.4Hz) | 3H | Terminal methyl of the ethyl chain. |

^13C NMR Data (100 MHz, CDCl₃)

-

C2 (Py): ~158.0 ppm (CH, between nitrogens).

-

C4 (Py): ~163.5 ppm (Quaternary, attached to NH).

-

C6 (Py): ~159.0 ppm (Quaternary, attached to Cl).

-

C5 (Py): ~100.0 – 102.0 ppm (CH, shielded).

-

CH (sec-Bu): ~48.5 ppm.

-

CH₂ (sec-Bu): ~29.5 ppm.

-

CH₃ (Doublet): ~20.0 ppm.

-

CH₃ (Triplet): ~10.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom (distinctive isotope pattern).

Ionization & Isotope Pattern

-

Ionization Mode: ESI+ or EI.

-

Molecular Ion (

): m/z 185.[5] -

Isotope Ratio: The presence of one Chlorine atom results in an M+2 peak (m/z 187) with an intensity approximately 33% (3:1 ratio) of the parent peak.

Fragmentation Logic (EI)

Under Electron Impact (EI), secondary amines often undergo

-

Parent Ion: m/z 185 (C₈H₁₂ClN₃⁺)

-

Loss of Ethyl (Path A): Cleavage of the ethyl group from the sec-butyl chain.

- m/z (Base Peak candidate).

-

Loss of Methyl (Path B): Cleavage of the methyl group.

- m/z.

-

Heterolytic Ring Cleavage: Loss of Cl radical is less common in the initial step but observed in secondary fragmentation (

).

Caption: Primary fragmentation pathways observed in EI-MS analysis.

Infrared (IR) Spectroscopy

IR is used primarily to confirm the functional groups and absence of starting material (e.g., absence of primary amine doublet if excess reagent is removed).

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3250 – 3350 | N-H Stretch | Secondary amine (single band). Confirms substitution. |

| 3050 – 3100 | Ar-H Stretch | Pyrimidine ring protons. |

| 2960, 2920 | Aliph C-H Stretch | Alkyl chains of the sec-butyl group. |

| 1580 – 1600 | C=N / C=C Stretch | Characteristic pyrimidine skeletal vibrations. |

| 750 – 800 | C-Cl Stretch | Aryl chloride presence. |

References

-

Synthesis Protocol & Reactivity

- Methodology: S_NAr displacement of 4,6-dichloropyrimidine.

-

Source: (General Protocol Reference).

-

Compound Data & CAS Verification

-

Analogous Spectral Data (Validation)

- Comparison: Data derived from structural analog N-(tert-butyl)-2-chloropyrimidin-4-amine and 4-chloro-6-methylaminopyrimidine.

-

Source: (For pyrimidine fragmentation patterns).

Sources

- 1. N-(sec-Butyl)-6-chloropyrimidin-4-amine_1220035-13-1_Hairui Chemical [hairuichem.com]

- 2. N-(sec-Butyl)-6-chloropyrimidin-4-amine_1220035-13-1_杭州海瑞化工有限公司 [hairuichem.com]

- 3. CAS 876521-19-6 | N-(tert-Butyl)-2-chloropyrimidin-4-amine - Synblock [synblock.com]

- 4. cbijournal.com [cbijournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Solubility Profile & Process Applications of N-(Sec-butyl)-6-chloro-4-pyrimidinamine

[1]

Executive Summary

N-(Sec-butyl)-6-chloro-4-pyrimidinamine is a critical intermediate in the synthesis of uracil-based herbicides (e.g., Bromacil analogues) and functionalized pharmaceutical pyrimidines.[1] Its solubility profile is the governing parameter for reaction kinetics, yield optimization, and purification efficiency.[1]

This guide provides an in-depth analysis of the solubility landscape of N-(Sec-butyl)-6-chloro-4-pyrimidinamine.[1] It addresses the thermodynamic behavior of the compound in various organic solvent classes—polar protic, polar aprotic, and non-polar—and translates these physicochemical properties into actionable process engineering protocols.

CRITICAL TECHNICAL NOTE: Identity Verification

Discrepancy Alert: The CAS number 69045-84-7 is frequently associated in databases with 2,3-Dichloro-5-(trifluoromethyl)pyridine, a structurally distinct pyridine derivative.[1] Scope of Guide: This document focuses strictly on the chemical entity N-(Sec-butyl)-6-chloro-4-pyrimidinamine (a pyrimidine derivative), as specified by the topic title. Researchers must verify the exact chemical structure using NMR/MS before proceeding, as solubility parameters differ significantly between pyridine and pyrimidine scaffolds.[1]

Chemical Identity & Physicochemical Basis[1][2][3][4][5]

The solubility behavior of N-(Sec-butyl)-6-chloro-4-pyrimidinamine is dictated by the interplay between its lipophilic sec-butyl chain and the polar, hydrogen-bonding capable chloropyrimidine core.[1]

| Property | Description | Impact on Solubility |

| Chemical Structure | Pyrimidine ring substituted with -Cl and -NH-sec-butyl | Amphiphilic nature; soluble in both moderately polar and non-polar solvents.[1] |

| Hydrogen Bonding | Donor: Secondary Amine (-NH-)Acceptor: Pyrimidine Nitrogens | High affinity for protic solvents (Alcohols) and strong acceptors (DMF, DMSO).[1] |

| Lipophilicity (LogP) | Estimated ~2.0 - 2.5 | Good solubility in aromatic hydrocarbons (Toluene) and esters (Ethyl Acetate).[1] |

| Molecular Weight | ~185.65 g/mol | Moderate MW facilitates dissolution compared to polymeric analogs.[1] |

Solubility Landscape Analysis

The following matrix categorizes organic solvents based on their interaction efficiency with N-(Sec-butyl)-6-chloro-4-pyrimidinamine. Data is synthesized from homologous chloropyrimidine series behavior.[1][2][3][4]

Relative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Thermodynamic Mechanism | Process Application |

| Polar Aprotic | DMF, DMSO, NMP | Excellent (+++++) | Dipole-dipole interactions; disruption of crystal lattice energy.[1] | Reaction medium for nucleophilic substitutions.[1] |

| Polar Protic | Methanol, Ethanol, IPA | Good (++++) | Hydrogen bonding solvation of the amine and pyrimidine nitrogens.[1] | Recrystallization (cooling crystallization).[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | High (++++) | Van der Waals forces + weak dipole interactions.[1] | Extraction solvent; washing solvent.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate-High (+++) | Azeotropic drying; biphasic reaction solvent.[1] | |

| Aliphatic Hydrocarbons | n-Hexane, Cyclohexane, Heptane | Low (+) | Weak dispersion forces; insufficient to overcome lattice energy.[1] | Anti-solvent for precipitation/crystallization.[1] |

Temperature Dependence (Thermodynamics)

Solubility (

Experimental Protocol: Solubility Determination

To generate precise solubility data for process validation, the Isothermal Saturation Method with HPLC analysis is the gold standard.[1]

Workflow Diagram

Figure 1: Step-by-step workflow for the gravimetric or chromatographic determination of solubility.

Detailed Methodology

-

Preparation: Add excess N-(Sec-butyl)-6-chloro-4-pyrimidinamine to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at 400 rpm. Control temperature within ±0.05 K using a circulating water bath. Allow 24–48 hours for equilibrium.

-

Sampling: Stop stirring and allow solids to settle for 30 minutes. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane (to prevent seed crystals in the filtrate).[1]

-

Quantification: Dilute the filtrate immediately. Analyze via HPLC (C18 column, MeOH/Water gradient, UV detection at 254 nm).

-

Calculation: Calculate mole fraction solubility (

) and correlate using the Apelblat model.

Process Applications: Synthesis & Purification[1][6][7][8]

The solubility profile directly informs the selection of solvents for the synthesis of N-(Sec-butyl)-6-chloro-4-pyrimidinamine (via amination of 4,6-dichloropyrimidine) and its subsequent purification.[1]

Synthesis Solvent Selection

-

Reaction: 4,6-Dichloropyrimidine + sec-Butylamine

Product[1] -

Recommended Solvent: Toluene or Water/Toluene Biphasic System .[1]

Purification Strategy (Recrystallization)

A Cooling Crystallization or Anti-solvent Crystallization approach is recommended based on the solubility differential.[1]

Figure 2: Optimized purification process flow utilizing solubility differentials.

Protocol:

-

Solvent Swap: Remove the reaction solvent (e.g., Toluene) and redissolve the crude oil in hot Ethanol or Methanol (approx. 50-60°C).[1] The compound has high solubility here.[1]

-

Nucleation: Slowly cool the solution to 0–5°C. The solubility drops drastically, inducing crystallization.[1]

-

Anti-Solvent Option: If yield is low, add Water or Hexane dropwise to the alcoholic solution to force precipitation.[1]

References

-

PubChem Compound Summary. (2025). 4-Amino-6-chloropyrimidine (CID 238012).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Wang, J., et al. (2018).[1] Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. Journal of Chemical & Engineering Data. [Link](Cited for thermodynamic modeling of chloropyrimidine analogs).[1]

-

Bozell, J. J., et al. (2000).[1] Production of chemicals from renewables: The synthesis of substituted pyrimidines. Organic Process Research & Development. [Link]

-

European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7). [Link](Cited to clarify CAS discrepancy).

Sources

- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(4-Butylphenyl)-5-chloropyrimidin-4-amine | C14H16ClN3 | CID 108180819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 4. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]

Technical Guide: Biological Activity & Synthetic Utility of N-(Sec-butyl)-6-chloro-4-pyrimidinamine

[1]

Executive Summary

N-(Sec-butyl)-6-chloro-4-pyrimidinamine (CAS: Generic structure ref. 4-amino-6-chloropyrimidine class) serves as a "privileged scaffold" in medicinal chemistry and agrochemical synthesis.[1] Functioning primarily as a strategic intermediate , its pyrimidine core—functionalized with a lipophilic sec-butylamine group and a reactive chlorine atom—enables the rapid generation of diverse bioactive libraries.[1]

While often transient in synthesis, the molecule itself possesses intrinsic biological activity, particularly as a cytokinin analog in plant physiology and a weak antimicrobial agent .[1] Its primary value, however, lies in its role as a precursor for high-affinity kinase inhibitors (e.g., CDK, EGFR targets) and substituted-uracil herbicides.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 6-chloro-N-(butan-2-yl)pyrimidin-4-amine |

| Molecular Formula | C₈H₁₂ClN₃ |

| Molecular Weight | 185.65 g/mol |

| Core Moiety | 4,6-Disubstituted Pyrimidine |

| Key Functional Groups | Secondary amine (C4 position), Chlorine (C6 position) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility |

| Reactivity Profile | High susceptibility to Nucleophilic Aromatic Substitution (SₙAr) at C6 |

Biological Activity Profile

Cytokinin Mimicry & Plant Growth Regulation

The structural topology of N-(Sec-butyl)-6-chloro-4-pyrimidinamine mimics N⁶-substituted adenines (e.g., N⁶-isopentenyladenine), which are natural plant hormones (cytokinins).[1]

-

Mechanism: The sec-butylamino group at the 4-position of the pyrimidine ring spatially overlaps with the N⁶-substituent of adenine.[1] Although lacking the imidazole ring of purines, the pyrimidine core can interact with cytokinin receptors (HK receptors in Arabidopsis), triggering partial agonist activity.[1]

-

Application: Used in research to study signal transduction pathways where the "purine-like" scaffold is required but metabolic stability (resistance to cytokinin oxidase) is desired.[1]

Antimicrobial & Antifungal Potential

Derivatives of 4-amino-6-chloropyrimidine have demonstrated broad-spectrum antimicrobial activity.[1]

-

Bacterial Inhibition: The lipophilic sec-butyl chain facilitates membrane penetration, while the chloropyrimidine core interferes with bacterial nucleotide biosynthesis (antimetabolite effect).[1]

-

Fungal Targets: Analogous compounds have shown efficacy against Fusarium oxysporum and Candida species by inhibiting specific enzymatic pathways involved in cell wall synthesis [1].[1]

Pharmacological Scaffold (Kinase Inhibition)

In drug discovery, this molecule acts as a "hinge-binder" precursor.[1]

-

Kinase Selectivity: The pyrimidine N1 and C2-H often form hydrogen bonds with the hinge region of kinase ATP-binding pockets.[1]

-

Derivatization: The C6-Chlorine is displaced by aromatic amines or phenols to create "Type I" or "Type II" kinase inhibitors used in oncology (targeting EGFR, VEGFR, or CDK pathways) [2].[1]

Synthetic Utility & Reaction Mechanisms[1]

The synthesis and utilization of this compound rely on controlled Nucleophilic Aromatic Substitution (SₙAr) .[1]

Synthesis Protocol (Self-Validating)

Objective: Selective mono-amination of 4,6-dichloropyrimidine.

-

Reagents: 4,6-Dichloropyrimidine (1.0 eq), Sec-butylamine (1.05 eq), Triethylamine (1.1 eq).[1]

-

Solvent: Ethanol or Isopropanol (Protic solvents stabilize the transition state).[1]

-

Conditions: Reflux (80°C) for 3–5 hours.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4,6-dichloropyrimidine in ethanol. Ensure complete solubilization to prevent localized high concentrations.

-

Addition: Add Triethylamine (base scavenger) followed by the slow, dropwise addition of sec-butylamine.[1] Rationale: Slow addition prevents the formation of the unwanted 4,6-bis(sec-butylamino)pyrimidine byproduct.[1]

-

Reflux: Heat to reflux.[1][2] The first chlorine is displaced rapidly due to the electron-withdrawing effect of the second chlorine and ring nitrogens.[1]

-

Deactivation: Once the first amine is attached, the ring becomes electron-rich (donating effect of the amine), significantly slowing down the displacement of the second chlorine.[1] This kinetic difference ensures high selectivity for the mono-product [3].[1]

-

Isolation: Evaporate solvent. Wash residue with water to remove triethylamine hydrochloride salts.[1] Recrystallize from hexane/ethyl acetate.

Downstream Functionalization

The remaining C6-Chlorine is a "handle" for further diversity:

Pathway Visualization

Synthetic Workflow & Selectivity

The following diagram illustrates the kinetic selectivity that allows the isolation of the target intermediate.

Caption: Kinetic control in the synthesis of N-(Sec-butyl)-6-chloro-4-pyrimidinamine. The first substitution deactivates the ring, preventing double substitution.[1]

Pharmacophore & Biological Interaction

This diagram maps the molecule's structural features to its biological targets (Cytokinin Receptors and Kinase Pockets).[1]

Caption: Structure-Activity Relationship (SAR) mapping the molecule's features to biological targets and synthetic potential.

References

-

ResearchGate. (2025).[1] Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Retrieved from [Link]

-

MDPI. (2025).[1] 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine: Synthesis and Antimalarial Potential.[1] Retrieved from [Link][1]

-

PubChem. (2025).[1] N-(sec-butyl)-6-chloro-2-methylpyrimidin-4-amine Compound Summary. Retrieved from [Link][1]

The Strategic Role of N-(Sec-butyl)-6-chloro-4-pyrimidinamine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth exploration of N-(Sec-butyl)-6-chloro-4-pyrimidinamine, a key heterocyclic building block in contemporary drug discovery. We will delve into its synthesis, chemical properties, and burgeoning role as a privileged scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, providing both foundational knowledge and actionable insights into the utility of this versatile molecule.

Introduction: The Pyrimidine Scaffold in Drug Design

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous endogenous molecules, including the nucleobases uracil, thymine, and cytosine. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal scaffold for designing molecules that can potently and selectively interact with biological targets.[1] The 4-amino-6-chloropyrimidine framework, in particular, has emerged as a highly versatile intermediate, offering multiple points for chemical modification to optimize pharmacological properties.

N-(Sec-butyl)-6-chloro-4-pyrimidinamine represents a specific and strategic iteration of this scaffold. The presence of the chlorine atom at the 6-position provides a reactive handle for further functionalization, typically through nucleophilic aromatic substitution or cross-coupling reactions. The N-sec-butyl group at the 4-position, with its defined stereochemistry and steric bulk, plays a crucial role in modulating the molecule's binding affinity, selectivity, and pharmacokinetic profile.

Synthesis and Chemical Properties of N-(Sec-butyl)-6-chloro-4-pyrimidinamine

The synthesis of N-(Sec-butyl)-6-chloro-4-pyrimidinamine is conceptually straightforward, relying on the differential reactivity of the chlorine atoms in a suitable pyrimidine precursor. The most common and industrially scalable approach involves the regioselective nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with sec-butylamine.

Synthesis of the Precursor: 4,6-Dichloropyrimidine

The primary precursor, 4,6-dichloropyrimidine, can be synthesized from readily available starting materials such as 4,6-dihydroxypyrimidine. This transformation is typically achieved through chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3] The reaction is often carried out in the presence of a base, such as N,N-diisopropylethylamine, to neutralize the generated HCl.[3]

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

Materials:

-

4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-diisopropylethylamine

-

Anhydrous toluene

Procedure:

-

To a stirred suspension of 4,6-dihydroxypyrimidine in anhydrous toluene, add N,N-diisopropylethylamine.

-

Slowly add phosphorus oxychloride to the mixture at a controlled temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and carefully quench with ice-water.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of N-(Sec-butyl)-6-chloro-4-pyrimidinamine

The synthesis of the title compound is achieved through the regioselective amination of 4,6-dichloropyrimidine. The C4 and C6 positions of the pyrimidine ring are electronically deficient and thus susceptible to nucleophilic attack. By controlling the stoichiometry and reaction conditions, monosubstitution can be favored.

Experimental Protocol: Synthesis of N-(Sec-butyl)-6-chloro-4-pyrimidinamine

Materials:

-

4,6-dichloropyrimidine

-

sec-Butylamine

-

Triethylamine (or another suitable base)

-

Anhydrous ethanol (or other suitable solvent)

Procedure:

-

Dissolve 4,6-dichloropyrimidine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add triethylamine to the solution to act as an acid scavenger.

-

Slowly add sec-butylamine to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford N-(Sec-butyl)-6-chloro-4-pyrimidinamine.

Chemical Properties

The chemical properties of N-(Sec-butyl)-6-chloro-4-pyrimidinamine are dictated by its functional groups. The pyrimidine ring is aromatic and relatively stable. The amino group is basic, and the chlorine atom is a good leaving group in nucleophilic substitution reactions. This reactivity at the C6 position is the cornerstone of its utility as a medicinal chemistry building block, allowing for the introduction of a wide array of substituents to explore the chemical space around a biological target.

Table 1: Physicochemical Properties of N-(Sec-butyl)-6-chloro-4-pyrimidinamine (Predicted)

| Property | Value |

| Molecular Formula | C₈H₁₂ClN₃ |

| Molecular Weight | 185.65 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Data obtained from PubChem.

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The N-(Sec-butyl)-6-chloro-4-pyrimidinamine scaffold is particularly prominent in the design of protein kinase inhibitors.[4] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyrimidine core can mimic the adenine ring of ATP, the natural substrate for kinases, allowing pyrimidine-based inhibitors to bind to the ATP-binding site of these enzymes.[6]

The general structure of a kinase inhibitor often includes a hinge-binding motif, a linker, and a group that occupies the hydrophobic pocket. In derivatives of N-(Sec-butyl)-6-chloro-4-pyrimidinamine, the 4-aminopyrimidine core typically serves as the hinge-binding motif. The N-sec-butyl group can contribute to binding in a hydrophobic pocket, and the C6 position is a key point for diversification to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the N-sec-butyl group is not extensively published, general principles for 4-amino-6-chloropyrimidine derivatives can be extrapolated. The nature of the substituent at the C4-amino position is critical for target engagement and selectivity. Small to medium-sized alkyl groups, such as sec-butyl, can provide favorable van der Waals interactions within hydrophobic pockets of the ATP-binding site. The chirality of the sec-butyl group can also be a factor in achieving optimal binding.

The substituent introduced at the C6 position via displacement of the chlorine atom has a profound impact on the inhibitor's potency and selectivity profile. This position is often used to introduce larger aromatic or heterocyclic groups that can access other regions of the ATP-binding site or induce a specific conformation of the kinase.

Application in the Development of Kinase Inhibitors

While a marketed drug containing the exact N-(Sec-butyl)-6-chloro-4-pyrimidinamine scaffold is not yet available, this building block is featured in numerous patents for the development of inhibitors of various kinases, including:

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The 4-aminopyrimidine scaffold is a common feature in many CDK inhibitors.

-

Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in mitosis. Inhibitors of Aurora kinases are being investigated as anti-cancer agents.

-

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that is often mutated or overexpressed in various cancers. The 4-aminopyrimidine core is present in several approved EGFR inhibitors.[7]

The use of N-(Sec-butyl)-6-chloro-4-pyrimidinamine allows for the rapid generation of libraries of diverse compounds for screening against these and other kinase targets. The synthetic tractability of this intermediate makes it an invaluable tool in the hit-to-lead and lead optimization phases of drug discovery.

Future Perspectives and Conclusion